![molecular formula C14H10F2N2O2S2 B2698657 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-26-6](/img/structure/B2698657.png)
7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Description
The compound “7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-Benzothiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Synthesis Analysis
The synthesis of this compound involves the introduction of a fluorine atom at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . This modification was made to increase the inhibitory activity of the compound .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-Benzothiadiazine 1,1-dioxide ring with a fluorine atom at the 7-position and a (4-fluorobenzyl)thio group at the 3-position .Scientific Research Applications
- Application : The compound has been evaluated as a PI3Kδ inhibitor. Researchers have designed novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives, replacing the carbonyl group in the quinazolinone core with a sulfonyl group. Among these derivatives, analogues with 5-indolyl or 3,4-dimethoxyphenyl moieties at the affinity pocket showed potent PI3Kδ inhibitory activity, maintaining high selectivity over other PI3K isoforms .
- Application : The compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family. Researchers have synthesized various derivatives, including those with different heterocyclic rings at the 3-position. These compounds were screened for antitubercular and anticancer activities in vitro .
- Application : The compound has been synthesized via a transition-metal-free route, yielding 2-aryl (heteroaryl) quinazolin-4(3H)-one and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives. The thiol substrate promotes the dehydroaromatization step, achieving high yields .
- Application : Open sulfonamidine derivatives, structurally related to the 1,2,4-thiadiazine 1,1-dioxides, have been described previously. These analogs may provide insights into the compound’s behavior .
PI3Kδ Inhibition
Antitubercular and Anticancer Activities
Transition-Metal-Free Synthesis
Related Analogs
properties
IUPAC Name |
7-fluoro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKKELAVVIYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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